molecular formula C27H19ClN4OS2 B15009356 (2Z,5Z)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B15009356
M. Wt: 515.1 g/mol
InChI Key: BHQQKNQIDJHEGG-FMVFUUHJSA-N
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Description

(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and quinoline intermediates, followed by their condensation with appropriate reagents to form the final thiazolidinone structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one is unique due to its complex structure that combines multiple functional groups, making it versatile for various applications. Its specific reactivity and potential bioactivity set it apart from simpler compounds.

Properties

Molecular Formula

C27H19ClN4OS2

Molecular Weight

515.1 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-quinolin-6-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H19ClN4OS2/c1-31-22-15-19(28)9-12-23(22)34-26(31)24-25(33)32(16-17-6-3-2-4-7-17)27(35-24)30-20-10-11-21-18(14-20)8-5-13-29-21/h2-15H,16H2,1H3/b26-24-,30-27?

InChI Key

BHQQKNQIDJHEGG-FMVFUUHJSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC6=CC=CC=C6

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC6=CC=CC=C6

Origin of Product

United States

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